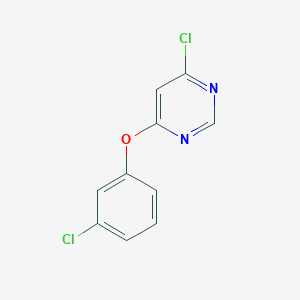

4-(3-Chlorophenoxy)-6-chloropyrimidine

Description

Contextualizing Pyrimidine (B1678525) Derivatives in Contemporary Chemical Research

Pyrimidine derivatives are a cornerstone of modern chemical and biological research, largely due to their fundamental role in nature. The pyrimidine ring is a core component of the nucleobases uracil, thymine, and cytosine, which are essential building blocks of nucleic acids, DNA and RNA. This biological prevalence has inspired medicinal chemists to utilize the pyrimidine scaffold for the design and development of novel therapeutic agents.

In contemporary research, pyrimidine derivatives are highly sought after as versatile building blocks and pharmaceutical intermediates. Their structural framework is found in a multitude of FDA-approved drugs, including anticancer and antiviral agents. The ability of the pyrimidine ring to participate in various chemical reactions allows for the strategic modification of its structure to achieve desired biological activities and to optimize pharmacokinetic properties. The ongoing exploration of pyrimidine chemistry continues to yield compounds with a wide range of pharmacological effects, highlighting the enduring importance of this heterocyclic system in the quest for new medicines.

Significance of Halogenated Pyrimidine Scaffolds in Synthetic Chemistry

Halogenated pyrimidine scaffolds are particularly significant in synthetic chemistry due to the reactivity of the carbon-halogen bond. Chlorine atoms, being good leaving groups, render the pyrimidine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a powerful tool for synthetic chemists, enabling the introduction of a wide variety of functional groups onto the pyrimidine core.

The precursor for many chlorophenoxypyrimidine systems, 4,6-dichloropyrimidine (B16783), is a prime example of a versatile halogenated scaffold. The two chlorine atoms at the 4 and 6 positions are activated towards nucleophilic attack. The reaction conditions can often be controlled to achieve selective monosubstitution or disubstitution, providing a pathway to unsymmetrically substituted pyrimidines. This controlled reactivity is crucial for constructing complex molecules with precise structural requirements, making halogenated pyrimidines indispensable intermediates in organic synthesis. For instance, 4,6-dichloropyrimidine is a key starting material for synthesizing powerful agrochemicals and is explored for creating new pharmaceutical agents. mdpi.com

Overview of 4-(3-Chlorophenoxy)-6-chloropyrimidine within its Chemical Class

Within the broader class of chlorophenoxypyrimidine systems, This compound is a distinct chemical entity. Its structure consists of a pyrimidine ring where the hydrogen at position 4 has been replaced by a 3-chlorophenoxy group, and the hydrogen at position 6 is substituted with a chlorine atom.

This compound is synthesized via a nucleophilic aromatic substitution reaction, where one of the chlorine atoms of a dichloropyrimidine, such as 4,6-dichloropyrimidine, is displaced by the nucleophilic attack of 3-chlorophenol (B135607). The regioselectivity of this reaction is a key consideration in its synthesis. In dichloropyrimidines, the C4 and C6 positions are generally more reactive towards nucleophiles than the C2 position.

The resulting molecule, this compound, is itself a valuable synthetic intermediate. The remaining chlorine atom at the 6-position is still activated and available for subsequent nucleophilic substitution reactions. This allows for the sequential introduction of a different nucleophile, leading to the formation of di-substituted pyrimidines with distinct groups at the 4 and 6 positions. This step-wise functionalization is a critical strategy in the synthesis of targeted molecules for various applications, including drug discovery and materials science.

Chemical Compound Information

Structure

3D Structure

Properties

Molecular Formula |

C10H6Cl2N2O |

|---|---|

Molecular Weight |

241.07 g/mol |

IUPAC Name |

4-chloro-6-(3-chlorophenoxy)pyrimidine |

InChI |

InChI=1S/C10H6Cl2N2O/c11-7-2-1-3-8(4-7)15-10-5-9(12)13-6-14-10/h1-6H |

InChI Key |

YZLMMFLBFKEKID-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=CC(=NC=N2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Chlorophenoxy 6 Chloropyrimidine and Analogous Systems

Precursor Synthesis Strategies for Substituted Pyrimidines

The assembly of the target molecule fundamentally relies on the efficient synthesis of its two main components: a halogenated pyrimidine (B1678525) core and a substituted phenol (B47542).

The most critical precursor for the title compound is 4,6-dichloropyrimidine (B16783). This intermediate is typically synthesized from more readily available pyrimidine derivatives, such as 4,6-dihydroxypyrimidine (B14393) or 4,6-diaminopyrimidine.

One common and established method involves the chlorination of 4,6-dihydroxypyrimidine using a strong chlorinating agent like phosphorus oxychloride (POCl₃). google.com This reaction is often performed in the presence of a base, such as a tertiary amine (e.g., N,N-dimethylaniline or N,N-diisopropylethylamine), to neutralize the HCl generated during the reaction. google.com Phosgene (COCl₂) in the presence of a catalyst can also be used for this transformation. google.com

Another synthetic route starts from 4,6-diaminopyrimidine. This process involves a diazotization reaction using sodium nitrite (B80452) in hydrochloric acid, followed by a Sandmeyer-type reaction where the diazonium salt is treated with cuprous chloride to yield 4,6-dichloropyrimidine.

Table 1: Comparison of Synthetic Routes to 4,6-Dichloropyrimidine

| Starting Material | Key Reagents | General Conditions | Advantages |

|---|---|---|---|

| 4,6-Dihydroxypyrimidine | POCl₃, Tertiary Amine | Heating under reflux | High yield, common lab reagents |

| 4,6-Diaminopyrimidine | 1. NaNO₂, HCl 2. CuCl | Low temperature diazotization, then heating | Alternative route when dihydroxy precursor is unavailable |

The second key precursor is 3-chlorophenol (B135607). This compound is commercially available but can also be prepared through various industrial and laboratory methods. One industrial method involves the dechlorination of more highly chlorinated phenols. Another approach is a variation of the cumene (B47948) process, which begins with the alkylation of chlorobenzene (B131634) with propylene.

For laboratory-scale synthesis, selective hydrodechlorination of polychlorophenols can be employed to yield 3-chlorophenol. This method focuses on the selective removal of chlorine atoms at the 2-, 4-, and/or 6-positions relative to the hydroxyl group.

Pyrimidine Ring Formation Approaches Relevant to the Compound

While the synthesis of 4-(3-Chlorophenoxy)-6-chloropyrimidine typically starts from a pre-formed pyrimidine ring (like 4,6-dihydroxypyrimidine), understanding the fundamental approaches to assembling the pyrimidine core is essential for developing syntheses of analogous systems.

The most traditional and widely used method for constructing the pyrimidine ring is the principal synthesis, which involves the cyclization of a compound containing an N-C-N fragment with a C-C-C fragment. wikipedia.orgbu.edu.eg This typically entails the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine, urea (B33335), or guanidine (B92328) derivative. wikipedia.orgbu.edu.eg

For instance, the reaction of diethyl malonate (a C-C-C fragment) with urea (an N-C-N fragment) in the presence of a strong base like sodium ethoxide leads to the formation of barbituric acid, which can be a precursor to pyrimidines like 4,6-dihydroxypyrimidine. oup.com

Table 2: Examples of Cyclization Reactions for Pyrimidine Synthesis

| C-C-C Fragment | N-C-N Fragment | Resulting Pyrimidine Type |

|---|---|---|

| β-Diketone | Amidine | 2-Substituted pyrimidine |

| Malonic ester | Urea | 2,4,6-Trihydroxypyrimidine (Barbituric acid) |

| Ethyl acetoacetate | Thiourea | 2-Thio-6-methyluracil |

Modern synthetic chemistry often favors multicomponent reactions (MCRs) due to their efficiency in building molecular complexity in a single step. acs.orgnih.govthieme-connect.com Several MCRs have been developed for pyrimidine synthesis. organic-chemistry.orgmdpi.com

One innovative approach is the iridium-catalyzed multicomponent synthesis from amidines and up to three different alcohol molecules. acs.orgnih.gov This reaction proceeds through a sequence of condensation and dehydrogenation steps, allowing for the regioselective formation of highly substituted pyrimidines. acs.orgnih.govthieme-connect.com Another example is the Biginelli reaction, a well-known MCR that combines an aldehyde, a β-ketoester, and urea to produce dihydropyrimidinones, which can be further modified to form fully aromatic pyrimidines. wikipedia.org

Introduction of the Phenoxy Moiety via Etherification Reactions

The final step in the synthesis of this compound is the introduction of the 3-chlorophenoxy group onto the 4,6-dichloropyrimidine ring. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction. wuxiapptec.comstackexchange.com

In this reaction, the electron-deficient pyrimidine ring is susceptible to attack by nucleophiles. wikipedia.org The chlorine atoms at the 4- and 6-positions are good leaving groups. Generally, in dichloropyrimidines, the C4 position is more reactive towards nucleophilic attack than the C2 position. stackexchange.com The reaction is typically carried out by first treating 3-chlorophenol with a base (such as sodium hydride, potassium carbonate, or potassium hydroxide) to generate the more nucleophilic 3-chlorophenoxide anion. This anion then attacks one of the carbon atoms bearing a chlorine atom on the 4,6-dichloropyrimidine ring, displacing the chloride ion to form the C-O ether bond.

By carefully controlling the stoichiometry (using approximately one equivalent of the phenol), the reaction can be stopped selectively after the substitution of just one chlorine atom, yielding the desired this compound. arkat-usa.org The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724).

This selective mono-substitution is a key feature of the chemistry of dichloropyrimidines, allowing for the sequential introduction of different substituents at the 4- and 6-positions, which is a valuable strategy for creating libraries of analogous compounds. nih.gov

Nucleophilic Aromatic Substitution on Chloropyrimidines by Phenols

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of phenoxypyrimidines. This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. nih.gov The pyrimidine ring, being electron-deficient, is particularly activated for this type of reaction, especially when compared to benzene (B151609) derivatives. nih.gov

The mechanism proceeds via a two-step addition-elimination pathway. The nucleophile, in this case, a phenoxide ion, attacks the carbon atom bearing the leaving group (a chlorine atom on the pyrimidine ring). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. mdpi.com The negative charge in this complex is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms, which stabilizes the intermediate and facilitates the reaction. In the subsequent step, the leaving group (chloride ion) is expelled, restoring the aromaticity of the ring and yielding the final phenoxypyrimidine product.

The starting material for the synthesis of this compound via this route is typically 4,6-dichloropyrimidine. The reaction involves treating the dichloropyrimidine with 3-chlorophenol in the presence of a base. The base deprotonates the phenol to generate the more nucleophilic phenoxide, which then attacks the pyrimidine ring.

Several factors influence the rate and selectivity of this reaction:

Base: A suitable base is required to generate the phenoxide. Common choices include potassium carbonate, sodium hydroxide (B78521), or triethylamine (B128534).

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often used to dissolve the reactants and facilitate the reaction.

Temperature: The reaction may require heating to proceed at a reasonable rate.

A specific synthesis of a related compound, 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, illustrates a similar nucleophilic reaction step where a substituted phenol displaces a chlorine atom on the pyrimidine ring. lookchem.com

| Chloropyrimidine Substrate | Phenol Nucleophile | Base | Solvent | Key Finding | Reference |

|---|---|---|---|---|---|

| 4,6-Dichloropyrimidine | 3-Chlorophenol | K₂CO₃ | DMF | Standard method for forming the C-O linkage. | General Knowledge |

| 2,4,6-Trichloropyrimidine | 3-Nitrophenol | Triethylamine | DMF | Demonstrates nucleophilic displacement as part of a multi-step synthesis. | lookchem.com |

| 4,6-Dichloro-2-(methylthio)-pyrimidine | Benzyl alcohol (as benzyloxide) | NaH | THF | Shows displacement of chlorides by an alkoxide, a similar nucleophile. | wikipedia.org |

Catalytic Systems for C-O Bond Formation in Phenoxypyrimidine Synthesis

While SNAr reactions are effective, harsh conditions such as high temperatures can sometimes be required. Catalytic systems, particularly those based on transition metals, offer milder and more efficient alternatives for forming the crucial C-O bond.

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers. organic-chemistry.orgnih.gov Traditional Ullmann reactions often required stoichiometric amounts of copper and high temperatures. researchgate.net Modern variations have significantly improved this methodology, employing catalytic amounts of a copper source along with ligands to facilitate the reaction under milder conditions. organic-chemistry.orgresearchgate.net These reactions are effective for coupling aryl halides with phenols. mdpi.com

Recent research has focused on developing more sophisticated catalytic systems:

Copper-Catalyzed Systems: Copper catalysts are widely used due to their low cost and high efficiency. mdpi.com A novel polymeric copper complex has been successfully applied in C-O cross-coupling reactions for the synthesis of phenoxypyrimidines. acs.org Another innovative copper-catalyzed method allows for the synthesis of phenoxypyrimidines from chloropyrimidines and arylboronic acids, avoiding the direct use of phenols. researchgate.netnih.gov

Palladium-Catalyzed Systems: Palladium-based catalysts are well-known for their versatility in cross-coupling reactions, including C-O bond formation. While often used for C-C or C-N coupling, palladium catalysts can be adapted for diaryl ether synthesis. nih.gov

Nickel-Catalyzed Systems: Nickel catalysis has emerged as a powerful tool for C-O cross-coupling. A bisphosphine/nickel catalyst system has been shown to be effective for the O-arylation of substituted phenols with heteroaryl chlorides, such as chloropyridines, which are electronically similar to chloropyrimidines. researchgate.netwikipedia.org

| Catalyst System | Reactants | Reaction Type | Key Advantage | Reference |

|---|---|---|---|---|

| Polymeric Cu-complex | Chloropyrimidines + Phenols | C-O Cross-coupling | Successful application for a library of phenoxypyrimidines. | acs.org |

| Copper Catalyst | Chloropyrimidines + Arylboronic Acids | Cascade C-O formation | Avoids the direct use of phenols. | researchgate.netnih.gov |

| PhPAd-DalPhos/NiCOD₂ | Phenols + Chloropyridine | C-O Cross-coupling | Effective for heteroaryl chlorides. | researchgate.net |

| Pd(NIXANTPHOS) | 4-pyridylmethyl ethers + Aryl bromides | Arylation (C-C) | Demonstrates Pd-catalysis for functionalizing similar heterocycles. | nih.gov |

Directed Chlorination and Regioselective Functionalization Strategies

Achieving specific substitution patterns on the pyrimidine ring is crucial for synthesizing target molecules like this compound and its analogs. Directed functionalization strategies allow for the introduction of substituents at specific positions with high selectivity.

Direct C-H chlorination is a powerful tool in organic synthesis, and the regioselectivity is often controlled by the use of directing groups. nih.gov For pyrimidine systems, the inherent electronic properties of the ring influence substitution. The nitrogen atoms are electron-withdrawing, making the ring generally electron-poor and affecting the positions most susceptible to either electrophilic or nucleophilic attack.

In the context of dichloropyrimidines, the two chlorine atoms may exhibit different reactivities, allowing for regioselective substitution. For 4,6-dichloropyrimidine, the C4 and C6 positions are equivalent. However, once the first substitution occurs (e.g., with 3-chlorophenoxy), the electronic nature of the ring is altered, which can influence subsequent reactions.

Strategies for regioselective functionalization include:

Protecting Groups: Temporary protecting groups can be used to block certain positions, directing subsequent reactions to other sites. rsc.org

Directed Metalation: Using bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), specific protons on the pyrimidine ring can be abstracted, followed by quenching with an electrophile (like a chlorine source) to achieve regioselective functionalization. rsc.org

Halogenation Reagents: Specific reagents can favor chlorination at certain positions. For instance, N-chlorosuccinimide (NCS) has been used for the chlorination at the C5 position of a substituted pyrimidine. wikipedia.org

Advanced Synthetic Protocols and Green Chemistry Considerations

Modern synthetic chemistry emphasizes not only efficiency and selectivity but also sustainability. Advanced protocols and green chemistry principles are increasingly being applied to the synthesis of pyrimidine derivatives.

Transition-metal catalysis extends beyond C-O bond formation and is a key strategy for the broader functionalization of the pyrimidine scaffold. These methods allow for the formation of C-C, C-N, and C-S bonds, providing access to a wide array of complex pyrimidine derivatives.

Palladium (Pd) Catalysis: Palladium catalysts are extensively used for cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations on pyrimidine rings.

Copper (Cu) Catalysis: As mentioned, copper is crucial for Ullmann-type reactions but also plays a role in other transformations, including the synthesis of 2-aminopyrimidines.

Iron (Fe) Catalysis: Iron is an attractive catalyst due to its low cost and low toxicity. An iron(II)-complex has been used for the regioselective synthesis of pyrimidine derivatives from ketones and amidines.

Cobalt (Co) Catalysis: Cobalt catalysts have been employed for the cross-coupling of in situ prepared arylzinc halides with 2-chloropyrimidine, enabling the synthesis of 2-aryldiazines. nih.gov

The growing importance of transition metal-catalyzed reactions in pyrimidine synthesis has been the subject of recent reviews, highlighting their efficiency and selectivity. researchgate.netnih.gov

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. rsc.org For pyrimidine synthesis, this often involves minimizing solvent use and employing alternative energy sources.

Solvent-Free Reactions: Conducting reactions without a solvent (neat) can reduce waste, cost, and simplify purification. nih.gov Metal- and solvent-free conditions have been developed for the synthesis of substituted pyrimidines using an ammonium (B1175870) iodide promoter. Three-component reactions under solvent-free conditions, sometimes catalyzed by reusable materials like TiO₂–SiO₂, provide an eco-friendly route to pyrimidine derivatives.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and increase yields by efficiently heating the reaction mixture. This technique is often combined with solvent-free conditions to further enhance its green credentials.

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions and improve efficiency.

Flow Chemistry: Using microfluidic devices, such as a vortex fluidic device (VFD), allows for reactions to be run continuously at room temperature, often with high yields and without the need for transition-metal catalysts, thus preventing product contamination.

These green methodologies offer significant advantages in terms of reduced environmental impact, shorter reaction times, and simplified processes, making them highly desirable for the synthesis of this compound and related compounds.

Chemical Reactivity and Transformation Pathways of 4 3 Chlorophenoxy 6 Chloropyrimidine

Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Ring

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 4-(3-chlorophenoxy)-6-chloropyrimidine. This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The subsequent departure of a leaving group restores the aromaticity of the pyrimidine ring. The rate of this reaction is enhanced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the anionic intermediate. wikipedia.orgmasterorganicchemistry.com In this molecule, the two nitrogen atoms of the pyrimidine ring and the chlorine atom at position 6 act as electron-withdrawing features, making the ring susceptible to nucleophilic attack.

The chlorine atom at the C-6 position is the most reactive site for nucleophilic substitution. Halogens are effective leaving groups in SNAr reactions on pyrimidine rings. arkat-usa.org The general order of reactivity for nucleophilic attack on chloropyrimidines is C-4/C-6 > C-2 >> C-5. arkat-usa.org A wide array of nucleophiles can displace the 6-chloro group, leading to a diverse range of substituted pyrimidine derivatives.

Common nucleophiles include:

Amines (Aminolysis): Primary and secondary amines readily react with 6-chloropyrimidines to form the corresponding 6-aminopyrimidine derivatives. These reactions are among the most utilized in pyrimidine chemistry. researchgate.net

Alkoxides (Alkoxylation): Alkoxides, generated from alcohols with a base like sodium hydride or sodium hydroxide (B78521), can substitute the chlorine atom to yield 6-alkoxypyrimidines. arkat-usa.orglibretexts.org

Thiolates: Sulfur-based nucleophiles, such as thiolates, can also displace the chloro group to form 6-thioether pyrimidines.

The reaction conditions for these substitutions typically involve heating the chloropyrimidine with the nucleophile in a suitable solvent, often in the presence of a base to neutralize the HCl generated.

The 4-phenoxy group is significantly less reactive as a leaving group compared to the 6-chloro substituent under typical SNAr conditions. While alkoxy and aryloxy groups can act as leaving groups in highly activated systems, such as those containing a strongly electron-withdrawing nitro group, the chlorine atom is preferentially displaced. chemrxiv.org In reactions of 6-alkoxy-4-chloropyrimidines with primary amines, the chlorine atom is the preferred leaving group. chemrxiv.org Therefore, for this compound, nucleophilic attack will selectively occur at the C-6 position, leaving the C-4 phenoxy linkage intact under standard conditions. Harsh reaction conditions would be required to facilitate the displacement of the 3-chlorophenoxy group.

The kinetics and selectivity of nucleophilic substitution are governed by the electronic and steric nature of both the pyrimidine substrate and the attacking nucleophile.

Substituents on the Pyrimidine Ring: The electron-withdrawing nature of the pyrimidine nitrogens and the 3-chlorophenoxy group at C-4 enhances the electrophilicity of the C-6 position, facilitating nucleophilic attack. The introduction of a first amino group onto a dichloropyrimidine typically deactivates the ring, making a second substitution more difficult. thieme-connect.com However, in the case of this compound, the existing 3-chlorophenoxy group helps maintain sufficient reactivity at the C-6 position.

Nature of the Nucleophile: The strength and steric bulk of the nucleophile play a crucial role. Stronger nucleophiles, such as alkoxides, generally react faster than weaker ones. Sterically hindered nucleophiles may exhibit slower reaction rates. For instance, in reactions with various amines, the order of reactivity can be influenced by both the basicity and the steric profile of the amine. zenodo.org

Electrophilic Aromatic Substitution on the Pyrimidine Core and Phenoxy Ring

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. latech.edu

Pyrimidine Core: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This makes it highly resistant to attack by electrophiles, which seek electron-rich centers. stackexchange.com SEAr reactions on the pyrimidine core are generally not feasible unless the ring is substituted with potent electron-donating (activating) groups. The 3-chlorophenoxy and 6-chloro substituents on the target molecule are both electron-withdrawing, further deactivating the pyrimidine ring towards electrophilic attack.

Phenoxy Ring: In contrast, the phenoxy ring is the more probable site for electrophilic substitution. The ether oxygen atom is an activating group, donating electron density to the aromatic ring through resonance. organicmystery.comyoutube.com This effect increases the ring's nucleophilicity and directs incoming electrophiles to the ortho and para positions relative to the ether linkage. chemistrytalk.org The chlorine atom on the phenoxy ring is a deactivating group due to its inductive electron withdrawal but is also an ortho, para-director because of resonance stabilization of the reaction intermediate. latech.edulibretexts.org

Considering the directing effects of both the pyrimidinyloxy group (at C-1') and the chloro group (at C-3'), the potential sites for electrophilic attack on the phenoxy ring are C-2', C-4', and C-6'. The C-4' and C-6' positions are ortho and para to the strongly activating ether group, while the C-2' and C-4' positions are ortho and para to the deactivating chloro group. The activating effect of the ether linkage is dominant, making the C-2', C-4', and C-6' positions the most likely targets for electrophiles. Steric hindrance from the bulky pyrimidine moiety might disfavor substitution at the C-2' position.

Derivatization Strategies via the Reactive Centers

The primary route for derivatization of this compound is through nucleophilic substitution at the reactive C-6 chloro position. This allows for the introduction of a wide variety of functional groups, leading to the synthesis of diverse chemical libraries.

The synthesis of 6-amino- and 6-alkoxy-4-(3-chlorophenoxy)pyrimidine derivatives is a straightforward and common derivatization strategy.

Amino-Pyrimidines: These compounds are prepared by reacting this compound with a primary or secondary amine. The reaction is typically performed by heating the reactants in a solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF), often with an added base like triethylamine (B128534) or potassium carbonate to scavenge the generated HCl.

Alkoxy-Pyrimidines: The synthesis of alkoxy derivatives is achieved by treating the starting material with an alcohol in the presence of a strong base. The base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), deprotonates the alcohol to form a more potent alkoxide nucleophile, which then displaces the chloride at the C-6 position. arkat-usa.orggoogle.com

The table below summarizes typical conditions for these derivatization reactions based on analogous transformations of chloropyrimidines.

Table of Compounds

Generation of Pyrimidine-Based Heterocycles

The chlorine atom at the C6 position of this compound serves as a versatile leaving group, enabling the construction of a variety of fused and substituted pyrimidine-based heterocyclic systems. These reactions typically involve nucleophilic displacement of the chloride by a suitable binucleophile, followed by an intramolecular cyclization step.

One common strategy for the synthesis of fused pyrimidine systems is the reaction with reagents containing two nucleophilic centers. For instance, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyrazolo[3,4-d]pyrimidines. Similarly, reaction with guanidine (B92328) or urea (B33335) derivatives can yield pteridine (B1203161) or related fused pyrimidine structures.

While specific literature on the reactivity of this compound is limited, the reactivity of analogous 4,6-disubstituted pyrimidines provides a strong basis for predicting its transformation pathways. For example, the reaction of 4,6-dichloropyrimidine (B16783) with various nucleophiles has been extensively studied and demonstrates the feasibility of selective substitution at the C4 and C6 positions.

The following table summarizes potential reactions for the generation of pyrimidine-based heterocycles from this compound based on established pyrimidine chemistry.

Table 1: Potential Reactions for the Synthesis of Pyrimidine-Based Heterocycles

| Binucleophile | Resulting Heterocyclic System | Reaction Conditions (Proposed) |

|---|---|---|

| Hydrazine | 6-(3-Chlorophenoxy)pyrazolo[3,4-d]pyrimidine | Ethanol, reflux |

| Substituted Hydrazines | N-substituted 6-(3-Chlorophenoxy)pyrazolo[3,4-d]pyrimidines | Varies (e.g., DMF, heat) |

| Guanidine | 2-Amino-4-(3-Chlorophenoxy)pteridine | Base (e.g., NaOEt), Ethanol |

| Urea | 4-(3-Chlorophenoxy)pteridin-2(1H)-one | Base, high temperature |

| Thiourea | 4-(3-Chlorophenoxy)pteridine-2(1H)-thione | Base, reflux |

| o-Phenylenediamine | 6-(3-Chlorophenoxy)pyrimido[4,5-b]quinoxaline | Polyphosphoric acid, heat |

Mechanistic Investigations of Key Transformation Reactions

The key transformation reactions of this compound in the synthesis of pyrimidine-based heterocycles are governed by the principles of nucleophilic aromatic substitution (SNAr). The mechanism of these reactions typically proceeds through a stepwise addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.

The reaction is initiated by the attack of a nucleophile at the electron-deficient C6 position of the pyrimidine ring, which is activated by the ring nitrogen atoms. This leads to the formation of a tetrahedral intermediate, the Meisenheimer complex, where the negative charge is delocalized over the pyrimidine ring and the substituents. In the subsequent step, the leaving group, in this case, the chloride ion, is expelled, and the aromaticity of the pyrimidine ring is restored.

The rate of the SNAr reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the substituents on the pyrimidine ring. The 3-chlorophenoxy group at the C4 position, being electron-withdrawing, is expected to enhance the electrophilicity of the C6 position, thereby facilitating nucleophilic attack.

The following table outlines the key mechanistic steps in the transformation of this compound.

Table 2: Mechanistic Steps in the Transformation of this compound

| Step | Description | Key Intermediates/Transition States |

|---|---|---|

| 1. Nucleophilic Attack | The nucleophile attacks the electron-deficient C6 carbon of the pyrimidine ring. | Formation of the Meisenheimer complex (a resonance-stabilized anionic intermediate). |

| 2. Chloride Elimination | The chloride ion is expelled from the Meisenheimer complex, restoring the aromaticity of the pyrimidine ring. | Transition state leading to the final product. |

| 3. Intramolecular Cyclization (for fused systems) | A second nucleophilic center within the newly introduced substituent attacks another electrophilic site on the molecule (often after a proton transfer). | Formation of a new heterocyclic ring fused to the pyrimidine core. |

Spectroscopic Characterization and Structural Elucidation of Chlorophenoxypyrimidine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 4-(3-chlorophenoxy)-6-chloropyrimidine. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map can be assembled.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons on the pyrimidine (B1678525) ring and the 3-chlorophenoxy substituent.

The pyrimidine ring contains two non-equivalent protons. The proton at the C2 position (H-2) is anticipated to appear as a singlet at the most downfield position for the heterocyclic ring, typically in the range of δ 8.5-8.7 ppm, due to the deshielding effect of the two adjacent nitrogen atoms. The proton at the C5 position (H-5) would also be a singlet, appearing further upfield, likely around δ 7.0-7.3 ppm.

The 3-chlorophenoxy ring system contains four aromatic protons, which will exhibit a more complex splitting pattern.

H-2' : This proton is ortho to the oxygen and is expected to be a triplet or a doublet of doublets around δ 7.2-7.4 ppm.

H-4' : This proton is para to the oxygen and meta to the chlorine. It is expected to be a triplet around δ 7.1-7.3 ppm.

H-5' : This proton is meta to both the oxygen and the chlorine and would likely resonate further upfield, around δ 7.0-7.2 ppm.

H-6' : This proton is ortho to both the oxygen and the chlorine, leading to a complex multiplet, likely in the range of δ 7.3-7.5 ppm.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| H-2 (Pyrimidine) | 8.5 - 8.7 | Singlet (s) |

| H-5 (Pyrimidine) | 7.0 - 7.3 | Singlet (s) |

| H-2' (Phenoxy) | 7.2 - 7.4 | Multiplet (m) |

| H-4' (Phenoxy) | 7.1 - 7.3 | Triplet (t) |

| H-5' (Phenoxy) | 7.0 - 7.2 | Multiplet (m) |

| H-6' (Phenoxy) | 7.3 - 7.5 | Multiplet (m) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, ten distinct signals are expected, corresponding to the ten unique carbon atoms. The signals for carbons attached to electronegative atoms like nitrogen, oxygen, and chlorine will appear at lower fields (higher ppm values).

Pyrimidine Carbons : The C4 and C6 carbons, bonded to both nitrogen and either chlorine or the phenoxy group, are expected to be the most deshielded, resonating in the δ 160-170 ppm region. The C2 carbon is also significantly deshielded by the two adjacent nitrogens, typically appearing around δ 158-160 ppm. The C5 carbon, bonded only to hydrogen and carbon, would be the most upfield of the pyrimidine carbons, likely in the δ 110-115 ppm range.

Phenoxy Carbons : The carbon atom attached to the ether oxygen (C-1') is expected to be downfield, around δ 150-155 ppm. The carbon attached to chlorine (C-3') would also be deshielded, appearing in the δ 130-135 ppm range. The remaining aromatic carbons (C-2', C-4', C-5', C-6') would resonate in the typical aromatic region of δ 115-130 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyrimidine) | 158 - 160 |

| C-4 (Pyrimidine) | 165 - 170 |

| C-5 (Pyrimidine) | 110 - 115 |

| C-6 (Pyrimidine) | 160 - 165 |

| C-1' (Phenoxy) | 150 - 155 |

| C-2' (Phenoxy) | 118 - 122 |

| C-3' (Phenoxy) | 130 - 135 |

| C-4' (Phenoxy) | 123 - 127 |

| C-5' (Phenoxy) | 128 - 132 |

| C-6' (Phenoxy) | 116 - 120 |

To definitively assign the proton and carbon signals, especially for the complex aromatic system of the chlorophenoxy group, two-dimensional (2D) NMR experiments are invaluable. osti.govrsc.org

COSY (Correlation Spectroscopy) : This homonuclear experiment would reveal proton-proton (¹H-¹H) couplings. Cross-peaks would be observed between adjacent protons on the chlorophenoxy ring, confirming their connectivity and aiding in the assignment of the complex multiplets observed in the 1D spectrum. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal (e.g., H-5) to its corresponding carbon signal (C-5), providing robust confirmation of the assignments made from the 1D spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and gain insight into the molecule's structure through its fragmentation pattern. The molecular formula of this compound is C₁₀H₆Cl₂N₂O, with a monoisotopic mass of approximately 255.98 g/mol .

The mass spectrum would be expected to show a characteristic molecular ion peak cluster (M⁺). Due to the presence of two chlorine atoms, this cluster would exhibit a distinctive pattern. The relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks would be in an approximate ratio of 9:6:1, corresponding to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

The fragmentation of the molecular ion is expected to proceed through several key pathways:

Cleavage of the Ether Bond : A primary fragmentation pathway would involve the cleavage of the C-O ether bond. This can lead to two main fragment ions: the chloropyrimidine cation or the chlorophenoxy cation.

Loss of Chlorine : Fragmentation involving the loss of a chlorine radical (·Cl) from the molecular ion or subsequent fragment ions is a common pathway for chlorinated compounds.

Fragmentation of the Pyrimidine Ring : The heterocyclic ring can undergo characteristic fragmentation, often involving the loss of HCN or related neutral molecules. chemicalbook.com

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| ~256/258/260 | [C₁₀H₆Cl₂N₂O]⁺ (Molecular Ion) | Initial Ionization |

| ~147/149 | [C₄H₂ClN₂O]⁺ | Cleavage of ether bond, charge retention on pyrimidine moiety |

| ~127/129 | [C₆H₄ClO]⁺ | Cleavage of ether bond, charge retention on phenoxy moiety |

| ~113/115 | [C₄H₂ClN₂]⁺ | Loss of chlorophenoxy radical |

| ~92 | [C₆H₄O]⁺ | Loss of chlorine from chlorophenoxy cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show several key absorption bands:

Aromatic C-H Stretch : A series of weak to medium bands above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region, are characteristic of C-H stretching vibrations on both the pyrimidine and benzene (B151609) rings. spectrabase.com

C=N and C=C Stretching : Strong to medium intensity bands in the 1400-1600 cm⁻¹ region correspond to the stretching vibrations of the C=N and C=C bonds within the pyrimidine and benzene rings.

Aryl Ether C-O-C Stretch : The asymmetric stretching of the aryl-O bond (Ar-O-C) is expected to produce a strong, characteristic band around 1200-1250 cm⁻¹. The symmetric stretch is typically weaker and appears near 1000-1075 cm⁻¹.

C-Cl Stretch : The stretching vibration for the C-Cl bonds is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. The exact position can help distinguish between the aromatic C-Cl and the heterocyclic C-Cl bonds.

Aromatic C-H Bending : Out-of-plane (o.o.p.) C-H bending vibrations appear as strong bands in the 675-900 cm⁻¹ region, and their specific positions can provide information about the substitution pattern on the benzene ring.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3050 - 3100 | C-H Stretch | Aromatic (Pyrimidine & Phenoxy) |

| 1400 - 1600 | C=N and C=C Stretch | Aromatic Rings |

| 1200 - 1250 | Asymmetric C-O-C Stretch | Aryl Ether |

| 1000 - 1075 | Symmetric C-O-C Stretch | Aryl Ether |

| 600 - 800 | C-Cl Stretch | Aryl and Heterocyclic Halide |

| 675 - 900 | C-H Out-of-Plane Bend | Aromatic Ring Substitution |

X-ray Crystallography for Solid-State Structural Determination

While NMR, MS, and IR spectroscopy provide a wealth of information about molecular structure and connectivity, X-ray crystallography offers the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for this compound itself is not publicly available, data from the closely related analogue, 4-(3-methoxyphenoxy)-6-(methylthio)pyrimidine, provides significant insight into the expected solid-state conformation.

Based on this analogue, the following structural features are anticipated for this compound:

Planarity : Both the pyrimidine and the chlorophenyl rings are expected to be individually planar.

Dihedral Angle : The most significant conformational variable is the dihedral angle between the plane of the pyrimidine ring and the plane of the chlorophenoxy ring. In the analogue, this angle is non-zero, indicating a twisted conformation, which is typical for such linked aromatic systems to minimize steric hindrance. A similar twisted conformation is expected for the title compound.

Bond Lengths and Angles : The C-Cl bond on the pyrimidine ring is expected to be slightly shorter and stronger than the C-Cl bond on the phenoxy ring due to the electronic nature of the heterocyclic system. The C-O-C ether bond angle would likely be in the range of 118-120°, consistent with sp² hybridized carbons.

Intermolecular Interactions : In the crystal lattice, molecules are likely to pack in a way that maximizes stabilizing intermolecular interactions. These could include π-π stacking interactions between the aromatic rings of adjacent molecules and weaker halogen-halogen or C-H···N interactions.

This crystallographic data provides an unambiguous structural confirmation that complements the data obtained from spectroscopic methods.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb energy, promoting electrons from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, providing valuable insights into its electronic properties. In the context of this compound, UV-Vis spectroscopy helps to identify and characterize the π→π* and n→π* electronic transitions associated with the pyrimidine ring and its substituents.

The electronic spectrum of pyrimidine-based compounds is primarily influenced by the nature and position of substituents on the pyrimidine ring. The presence of chromophores, such as the pyrimidine ring itself, and auxochromes, like the chloro and chlorophenoxy groups, dictates the absorption maxima (λmax) and the intensity of the absorption bands (molar absorptivity, ε).

The introduction of chlorine atoms to the pyrimidine ring, as seen in dichloropyrimidines, is known to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to the parent pyrimidine molecule. For instance, 2,4-dichloropyrimidine (B19661) and 4,6-dichloropyrimidine (B16783) show distinct absorption maxima that reflect the influence of the chloro substituents on the electronic structure of the pyrimidine ring.

The addition of a phenoxy group is also expected to significantly impact the UV-Vis spectrum. The oxygen atom of the phenoxy group can act as an auxochrome, donating its non-bonding electrons to the pyrimidine ring and influencing the energy of the molecular orbitals. Furthermore, the phenyl ring of the phenoxy group introduces its own set of π→π* transitions, which can overlap with or perturb the transitions of the pyrimidine core.

To illustrate the expected absorption characteristics, the following table presents UV-Vis spectral data for related dichloropyrimidine compounds. This data serves as a reference for predicting the spectral behavior of this compound.

Table 1: UV-Vis Absorption Data for Related Dichloropyrimidine Compounds

| Compound | Solvent | λmax (nm) |

| 2,4-Dichloropyrimidine | Cyclohexane | 218, 258, 305 |

| 4,6-Dichloropyrimidine | Cyclohexane | 250, 256 |

Data sourced from the NIST Chemistry WebBook. nist.govnist.gov

Based on the available data for analogous structures, it can be inferred that this compound would likely exhibit complex absorption bands in the UV region. The spectrum would be a composite of the transitions originating from the chloropyrimidine moiety and the chlorophenoxy group. The interaction between these two components would likely lead to further shifts in the absorption maxima and changes in the molar absorptivity compared to the individual parent molecules. A detailed theoretical and experimental investigation would be necessary to precisely assign the electronic transitions for this specific compound.

Computational Chemistry and Theoretical Investigations of 4 3 Chlorophenoxy 6 Chloropyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic characteristics of molecules. aps.org These methods are used to predict molecular structure, stability, and reactivity, providing data that is often complementary to experimental findings. For 4-(3-Chlorophenoxy)-6-chloropyrimidine, such calculations can elucidate its electronic properties and predict its behavior in chemical reactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely employed to determine optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule. researchgate.net For this compound, DFT calculations, often using a basis set like B3LYP/6-311G(d,p), can predict key structural parameters. nih.govfigshare.com These parameters include bond lengths, bond angles, and dihedral angles that define the three-dimensional shape of the molecule. The stability of the molecule is inferred from its total energy calculated at this optimized geometry. A lower energy state generally corresponds to a more stable molecular configuration.

Table 1: Illustrative Optimized Geometrical Parameters for this compound Calculated via DFT The following data is representative of typical outputs from DFT calculations and is for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-Cl (pyrimidine) | 1.75 Å |

| C-O (ether link) | 1.37 Å | |

| O-C (phenoxy) | 1.41 Å | |

| C-N (pyrimidine) | 1.33 Å | |

| C-C (phenyl ring) | 1.39 Å | |

| Bond Angles | C-O-C (ether link) | 118.5° |

| Cl-C-N (pyrimidine) | 116.2° | |

| O-C-N (pyrimidine) | 121.0° | |

| Dihedral Angle | C-C-O-C | 45.2° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com

The energy of the HOMO (E_HOMO) is related to the molecule's ionization potential and its nucleophilicity, with higher E_HOMO values indicating a greater tendency to donate electrons. taylorandfrancis.com Conversely, the energy of the LUMO (E_LUMO) relates to the electron affinity and electrophilicity; lower E_LUMO values suggest a greater ability to accept electrons. taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. malayajournal.org A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org From the HOMO and LUMO energies, various global chemical reactivity descriptors can be calculated, such as chemical hardness (η), chemical potential (µ), and the global electrophilicity index (ω), which quantify the molecule's reactivity profile. nih.govresearchgate.net

Table 2: Illustrative Quantum Chemical Reactivity Descriptors for this compound The following data is representative of typical outputs from FMO analysis and is for illustrative purposes.

| Parameter | Symbol | Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | E_HOMO | -7.15 | Indicates electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | -1.20 | Indicates electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 5.95 | Relates to chemical stability and reactivity |

| Ionization Potential | I ≈ -E_HOMO | 7.15 | Energy required to remove an electron |

| Electron Affinity | A ≈ -E_LUMO | 1.20 | Energy released when an electron is added |

| Chemical Hardness | η = (I-A)/2 | 2.975 | Measures resistance to change in electron distribution |

| Chemical Potential | µ = -(I+A)/2 | -4.175 | Represents the escaping tendency of electrons |

| Global Electrophilicity Index | ω = µ²/2η | 2.93 | Measures the propensity to accept electrons |

Electrostatic Potential and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable method for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, providing a guide to the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov

In an MEP map, regions of negative potential (typically colored red) are associated with high electron density and are susceptible to electrophilic attack. For this compound, these areas would likely be concentrated around the electronegative nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the ether linkage. Regions of positive potential (colored blue) indicate electron deficiency and are prone to nucleophilic attack; these would likely be found near the hydrogen atoms. malayajournal.org The MEP analysis thus provides a qualitative prediction of where the molecule might interact with other polar molecules or ions. researchgate.net

Molecular Modeling and Docking Studies for Understanding Intermolecular Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it interacts with another (a receptor, typically a protein). mdpi.com This method is instrumental in fields like drug design for understanding how a molecule might fit into the active site of a biological target. nih.govresearchgate.net

In a typical docking study involving this compound, the compound would be treated as a flexible ligand, and its conformational possibilities would be explored within the binding pocket of a target protein. The simulation calculates a binding affinity or docking score, usually in kcal/mol, which estimates the strength of the interaction. A more negative score generally indicates a more favorable binding pose. The analysis also reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. nih.govmdpi.com

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target The following data is representative of a typical output from a molecular docking simulation and is for illustrative purposes.

| Parameter | Value |

| Binding Affinity | -8.5 kcal/mol |

| Interacting Residues | TYR 210, LEU 345, PHE 350, ARG 120 |

| Types of Interactions | - Pi-Pi stacking with PHE 350- Hydrogen bond with ARG 120 (acceptor: N atom of pyrimidine)- Hydrophobic interactions with LEU 345 |

Quantitative Structure-Reactivity Relationship (QSRR) Analysis

Quantitative Structure-Reactivity Relationship (QSRR) is a computational methodology that aims to establish a correlation between the chemical structure of compounds and their reactivity. nih.govresearchgate.net By developing a mathematical model, QSRR can predict the reactivity of new or untested compounds based on calculated structural features, known as molecular descriptors. mdpi.com

The foundation of a QSRR model is the correlation of molecular descriptors with an experimentally determined or theoretically calculated reactivity parameter. nih.gov Molecular descriptors are numerical values that encode different aspects of a molecule's structure. They can be categorized into several types, including electronic (e.g., HOMO/LUMO energies, dipole moment), constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical descriptors. nih.gov

To build a QSRR model for a series of pyrimidine derivatives including this compound, a dataset of compounds with known reactivity data would be assembled. Then, various descriptors would be calculated for each compound. Statistical methods, such as Multiple Linear Regression (MLR), are then used to generate an equation that links the most relevant descriptors to the observed reactivity. mdpi.comchemrxiv.org The predictive power of the resulting model is assessed through rigorous internal and external validation procedures.

Table 4: Common Molecular Descriptors Used in QSRR Studies This table lists examples of descriptors that could be used to build a QSRR model.

| Descriptor Category | Examples of Descriptors |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Mulliken Atomic Charges |

| Constitutional | Molecular Weight, Number of Atoms, Number of Rings |

| Topological | Wiener Index, Balaban Index, Randić Connectivity Index |

| Quantum-Chemical | Total Energy, Chemical Hardness, Electrophilicity Index |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity |

Predictive Models for Chemical Transformations

Predictive modeling in computational chemistry offers a powerful tool for anticipating the reactivity and transformation pathways of molecules like this compound. These models are particularly valuable in understanding the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, which are characteristic transformations for chloropyrimidines. The reactivity of such compounds is governed by the electronic properties of the pyrimidine ring, which is influenced by its substituents.

For chloropyrimidines, predictive models often rely on quantum mechanical calculations to derive molecular descriptors that correlate with experimental reactivity. A robust multivariate linear regression model has been developed for predicting the rate and regioselectivity of SNAr reactions based on computationally derived descriptors. chemrxiv.org A strong linear relationship has been demonstrated between the free energies of activation for SNAr reactions and three key molecular descriptors: the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the average molecular electrostatic potential (ESP) at the carbon atom undergoing substitution, and the sum of the average ESP values for the atoms ortho and para to the reaction center. chemrxiv.org

The LUMO energy is a critical indicator of a molecule's ability to accept electrons from a nucleophile; a lower LUMO energy generally corresponds to higher reactivity. In the case of this compound, the positions of the chlorine atoms (C4 and C6) and the electron-withdrawing nature of the pyrimidine ring itself contribute to a low-lying LUMO, rendering the molecule susceptible to nucleophilic attack. The distribution of the LUMO can predict the more reactive site for substitution. For many 2,4-dichloropyrimidines, the LUMO is predominantly distributed at the C4 position, making it the more favorable site for nucleophilic attack. wuxiapptec.com However, the substituent at the C6 position can significantly influence this distribution.

The electrostatic potential provides a measure of the charge distribution within the molecule and can highlight electrophilic sites prone to nucleophilic attack. A more positive ESP at a carbon atom indicates a greater susceptibility to reaction with a nucleophile. Predictive models incorporating these descriptors have shown excellent correlation with experimentally observed reaction rates and can accurately predict site selectivity in many halogenated heterocyclic compounds. chemrxiv.org

Recent advances also incorporate machine learning algorithms to develop more sophisticated predictive models. These models can be trained on large datasets of reactions to recognize complex patterns in molecular structure and predict reactivity for a wide range of substrates and nucleophiles. For substitution reactions, machine learning models can predict regioselectivity by learning from reaction SMILES and potential products.

The table below illustrates the types of descriptors used in predictive models for the reactivity of substituted chloropyrimidines, which would be applicable to this compound.

| Descriptor | Description | Predicted Influence on Reactivity |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. A lower energy indicates greater electrophilicity. | A lower LUMO energy is expected to correlate with a faster reaction rate for nucleophilic aromatic substitution. |

| Electrostatic Potential (ESP) at C4 and C6 | The calculated electrostatic charge on the carbon atoms bonded to the chlorine atoms. A more positive value indicates a more electrophilic site. | The carbon atom with the more positive ESP is predicted to be the more likely site of nucleophilic attack. |

| LUMO+1 Energy Gap | The energy difference between the LUMO and the next lowest unoccupied molecular orbital (LUMO+1). | A smaller energy gap may indicate that the LUMO+1 also plays a role in the reaction, potentially altering the predicted regioselectivity. wuxiapptec.com |

| Steric Hindrance | The spatial arrangement of atoms that may impede a nucleophilic attack at a specific site. | The less sterically hindered chlorine atom is generally more accessible to nucleophiles, leading to a faster reaction at that position. |

These predictive models, by integrating quantum mechanical calculations and machine learning, provide a framework for understanding and forecasting the chemical behavior of this compound, guiding synthetic strategies and the design of new chemical entities.

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are indispensable for elucidating the detailed reaction mechanisms of chemical transformations involving this compound. Through methods such as Density Functional Theory (DFT), it is possible to map the potential energy surface of a reaction, identifying transition states and intermediates and thereby providing a step-by-step understanding of the reaction pathway.

The primary reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. However, computational studies have provided evidence that some SNAr reactions may proceed through a concerted mechanism. For nucleophilic substitutions on pyrimidine, concerted mechanisms are often predicted.

For this compound, a nucleophile can attack either the C4 or C6 position, leading to two possible substitution products. Computational simulations can determine the preferred reaction pathway by calculating the activation energies for the transition states leading to each product. The pathway with the lower activation energy will be the kinetically favored one.

A typical computational workflow for elucidating the SNAr mechanism on this compound would involve:

Reactant and Nucleophile Modeling: The ground state geometries and energies of this compound and the attacking nucleophile are optimized.

Transition State Searching: The transition state structures for the nucleophilic attack at both C4 and C6 are located. This is a critical step, as the transition state represents the highest energy point along the reaction coordinate.

Intermediate Identification: If the reaction proceeds through a stepwise mechanism, the intermediate Meisenheimer complex is located and its stability is assessed.

Product Modeling: The geometries and energies of the final substitution products are calculated.

Energy Profile Construction: The relative energies of the reactants, transition states, intermediates, and products are plotted to create a reaction energy profile, which provides a visual representation of the reaction mechanism and its energetics.

Studies on analogous dichloropyrimidines have shown that the regioselectivity is highly sensitive to the nature of the substituents on the pyrimidine ring. wuxiapptec.com For instance, an electron-donating group at one position can alter the LUMO distribution and favor substitution at a different position. The 3-chlorophenoxy group in the target molecule is moderately electron-withdrawing, and its influence on the relative activation energies for substitution at C4 and C6 would be a key aspect of a computational investigation.

The following table provides an example of the kind of data that would be generated from a computational study to elucidate the reaction mechanism of a hypothetical SNAr reaction on this compound with a generic nucleophile (Nu-).

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Initial energy of this compound and the nucleophile. |

| Transition State (C4 attack) | +15.2 | Activation energy for the nucleophilic attack at the C4 position. |

| Meisenheimer Intermediate (C4) | -5.8 | A stable intermediate formed after the initial nucleophilic attack at C4. |

| Transition State (C6 attack) | +18.5 | Activation energy for the nucleophilic attack at the C6 position. |

| Meisenheimer Intermediate (C6) | -3.1 | A stable intermediate formed after the initial nucleophilic attack at C6. |

| Product (C4 substitution) | -12.4 | Final energy of the product where the chlorine at C4 has been substituted. |

| Product (C6 substitution) | -9.7 | Final energy of the product where the chlorine at C6 has been substituted. |

Based on this hypothetical data, the reaction would be predicted to proceed preferentially at the C4 position due to the lower activation energy of the corresponding transition state. Such detailed mechanistic insights derived from computational simulations are crucial for rationalizing experimental observations and for designing more efficient and selective chemical syntheses.

Role of 4 3 Chlorophenoxy 6 Chloropyrimidine As a Synthetic Scaffold and Chemical Intermediate

Building Block for the Synthesis of Complex Pyrimidine (B1678525) Derivatives

The primary role of 4-(3-chlorophenoxy)-6-chloropyrimidine in synthesis is to serve as a foundational building block. The chlorine atom at the 6-position of the pyrimidine ring is an electrophilic center, readily attacked by a wide range of nucleophiles. This reactivity allows for the systematic and controlled introduction of new functional groups, leading to the creation of diverse and more complex pyrimidine derivatives.

The general reaction involves the displacement of the C6 chloride by a nucleophile (Nu-), as depicted in the scheme below:

Scheme 1: General Nucleophilic Aromatic Substitution Reaction

This reaction pathway enables the generation of a library of compounds where the 4-(3-chlorophenoxy) moiety is held constant, while the substituent at the 6-position is varied.

This strategy is highly effective for creating series of related compounds for screening purposes in drug discovery and agrochemical research. The nature of the nucleophile dictates the properties of the final product.

Below is an interactive table detailing potential transformations.

| Nucleophile Type | Reagent Example | Resulting Functional Group at C6 | Potential Product Class |

| Amine | Aniline | -NH-Ph | Amino-pyrimidine derivatives |

| Thiol | Thiophenol | -S-Ph | Thioether-pyrimidine derivatives |

| Alkoxide | Sodium Methoxide | -OCH₃ | Alkoxy-pyrimidine derivatives |

| Organometallic | Phenylboronic Acid | -Ph | Aryl-pyrimidine derivatives (via Suzuki coupling) |

This table illustrates the versatility of the scaffold in generating chemical diversity through common synthetic transformations.

Precursor in Agrochemical Synthesis Research (focused on chemical pathways)

The pyrimidine ring is a core component of numerous commercial agrochemicals, including fungicides and herbicides. google.com 4,6-Dichloropyrimidine (B16783), a closely related precursor, is a known intermediate in the synthesis of certain fungicides. google.com By analogy, this compound can serve as a more advanced precursor, where the 3-chlorophenoxy group is a pre-installed feature intended to confer specific biological activity or modify the physicochemical properties of the final molecule.

The synthetic pathway in agrochemical research would involve reacting the chloropyrimidine with nucleophiles that are known to be part of active agrochemical compounds. For example, reaction with specific substituted anilines, phenols, or heterocyclic amines can lead to novel candidates for screening. The goal is to use the pyrimidine core as a central scaffold to correctly orient the 3-chlorophenoxy group and the newly introduced substituent in three-dimensional space to interact with a biological target, such as an enzyme in a fungal pathogen.

Intermediate in Pharmaceutical Scaffold Development (focused on chemical pathways)

In medicinal chemistry, pyrimidine is recognized as a "privileged scaffold" because it is found in a multitude of biologically active compounds, including many approved drugs. mdpi.comnih.gov It is particularly prominent in the development of protein kinase inhibitors, a major class of anti-cancer drugs. nih.govnih.gov

The development pathway for pharmaceutical applications mirrors that of agrochemicals but focuses on biological targets relevant to human disease. The this compound scaffold can be used to generate libraries of compounds for screening against targets like kinases, G-protein coupled receptors, or enzymes.

A typical synthetic route in a pharmaceutical context would involve the following steps:

Scaffold Synthesis: Preparation of the this compound intermediate.

Diversification: Reaction of the intermediate with a library of diverse amines, a key group for kinase inhibition, to displace the C6 chlorine. This step generates a series of 4-(3-chlorophenoxy)-6-amino-pyrimidine derivatives. For example, coupling with 3-amino-5-methyl pyrazole (B372694) could be a step toward certain kinase inhibitors. nih.gov

Further Modification (Optional): The newly introduced substituent could be further modified to fine-tune the activity, selectivity, or pharmacokinetic properties of the molecule.

This modular approach allows medicinal chemists to rapidly explore the structure-activity relationship (SAR) around the pyrimidine core. The 3-chlorophenoxy group might serve as a key binding element in a protein's active site, while the diverse groups at the C6 position explore other regions of the binding pocket to enhance potency and selectivity. rsc.org

Design Principles for Pyrimidine-Based Chemical Libraries

The creation of chemical libraries for high-throughput screening is a cornerstone of modern drug and agrochemical discovery. The design of these libraries is crucial for maximizing the chances of finding a "hit" compound. Pyrimidine-based scaffolds like this compound are ideal for library synthesis due to their synthetic tractability.

Key design principles for creating a pyrimidine-based library from this scaffold include:

| Design Principle | Implementation Strategy | Rationale |

| Scaffold Centrality | Use this compound as the common core for all library members. | Ensures all compounds share a key structural feature, making SAR analysis more straightforward. rsc.org |

| Building Block Diversity | Select a wide range of commercially available and chemically diverse nucleophiles (e.g., amines, thiols) to react at the C6 position. nih.gov | To explore a broad region of "chemical space" and increase the probability of finding a molecule that fits the target's binding site. researchgate.net |

| Control of Physicochemical Properties | Choose building blocks that result in final compounds with drug-like or lead-like properties (e.g., appropriate molecular weight, lipophilicity, and hydrogen bonding potential). rsc.org | To ensure that hit compounds have properties amenable to further development (e.g., solubility, cell permeability). |

| Combinatorial Strategy | Employ techniques like split-and-pool synthesis, where the core scaffold is reacted with mixtures of building blocks in a systematic way. nih.gov | Allows for the rapid generation of millions of unique compounds in a highly efficient manner. nih.gov |

Applications in Materials Chemistry

While the primary applications of this scaffold class are in life sciences, the underlying pyrimidine structure also has significant potential in materials chemistry. The pyrimidine ring is an electron-withdrawing N-heterocycle. researchgate.net This electronic feature makes it a valuable component in materials designed for optical and electronic applications.

When the pyrimidine ring is connected to electron-donating groups, it can form a "push-pull" system. This arrangement facilitates intramolecular charge transfer (ICT), a phenomenon that is the basis for many optical properties. researchgate.net

Luminescent Materials: By reacting this compound with electron-donating groups (like substituted anilines or carbazoles), novel fluorescent molecules could be synthesized. These materials could find applications as fluorescent sensors or as emitters in Organic Light Emitting Diodes (OLEDs). researchgate.net

Non-Linear Optics: The charge-transfer characteristics of such push-pull pyrimidine derivatives could also lead to materials with non-linear optical (NLO) properties, which are useful in telecommunications and optical computing. researchgate.net

The synthesis would involve the same fundamental reaction—nucleophilic substitution of the chlorine—but the building blocks would be chosen for their electronic properties rather than their ability to bind to a biological target.

Future Research Directions in Chlorophenoxypyrimidine Chemistry

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic methodologies that are both innovative and environmentally benign is a paramount goal in modern chemistry. Future research in the synthesis of 4-(3-chlorophenoxy)-6-chloropyrimidine and its derivatives should prioritize the development of sustainable and efficient routes.

One promising avenue lies in the exploration of multicomponent reactions (MCRs). An iridium-catalyzed multicomponent synthesis has been reported for producing a variety of pyrimidines from amidines and up to three different alcohols, proceeding through a sequence of condensation and dehydrogenation steps. bohrium.comnih.gov This approach, which liberates only hydrogen and water as byproducts, offers a highly atom-economical and regioselective pathway to unsymmetrically substituted pyrimidines. bohrium.comnih.gov Future work could adapt this methodology to incorporate precursors of the 3-chlorophenoxy moiety, potentially streamlining the synthesis of the target compound and its analogs.

Furthermore, the principles of green chemistry should be rigorously applied to existing and new synthetic protocols. nih.govpowertechjournal.comrasayanjournal.co.in This includes the use of greener solvents, catalysts, and energy sources such as microwave and ultrasound irradiation, which have been shown to accelerate reaction times and improve yields in the synthesis of various pyrimidine (B1678525) derivatives. powertechjournal.com A comparative analysis of different synthetic approaches, including both traditional and green methods, would be invaluable.

Table 1: Comparison of Synthetic Approaches for Pyrimidine Derivatives

| Method | Key Features | Potential Advantages for this compound Synthesis |

| Traditional Condensation | Stepwise reaction of 1,3-dicarbonyl compounds with amidines. | Well-established, versatile for various substitution patterns. |

| Iridium-Catalyzed MCR | One-pot reaction of amidines and alcohols. bohrium.comnih.gov | High atom economy, regioselectivity, use of readily available starting materials. bohrium.comnih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. powertechjournal.com | Reduced reaction times, improved yields, potential for solvent-free conditions. powertechjournal.com |

| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to enhance reactivity. powertechjournal.com | Increased reaction rates, improved mass transfer, energy efficiency. powertechjournal.com |

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is primarily dictated by the two chlorine atoms on the pyrimidine ring, which are susceptible to nucleophilic aromatic substitution (SNAr). While the chlorine at the 4-position is generally more reactive, the presence of the 3-chlorophenoxy group can influence the regioselectivity of these reactions.

Future research should systematically investigate the reactivity of this compound with a wide array of nucleophiles to explore currently undiscovered reaction pathways. This includes reactions with various amines, thiols, and alkoxides to generate libraries of novel derivatives. rsc.org Of particular interest is the potential for selective mono-substitution at either the 4- or 6-position, which could be controlled by carefully tuning reaction conditions or through the use of specific catalysts.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.govnih.gov The application of these methods to this compound could lead to the synthesis of a diverse range of derivatives with extended conjugation and complex three-dimensional structures. A key area of future investigation would be to establish the optimal conditions for selective cross-coupling at the C-4 or C-6 position.

Advanced Characterization Techniques for Complex Analogs

As more complex analogs of this compound are synthesized, the need for advanced characterization techniques becomes crucial for unambiguous structure elucidation. While standard techniques like 1D NMR (1H and 13C) and mass spectrometry are indispensable, more sophisticated methods will be required to characterize intricate molecular architectures.

Two-dimensional NMR spectroscopy, including techniques such as COSY, HSQC, and HMBC, will be essential for assigning the complex proton and carbon signals in novel derivatives, especially those with multiple stereocenters or intricate substitution patterns. mdpi.com For solid-state characterization, single-crystal X-ray diffraction will provide definitive proof of structure and invaluable information on molecular conformation and intermolecular interactions.

Furthermore, advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), can provide highly accurate mass measurements, confirming the elemental composition of newly synthesized compounds. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can also offer valuable structural insights.

Computational Design and Prediction of New Pyrimidine Architectures

Computational chemistry and molecular modeling offer powerful tools for the rational design and prediction of the properties of new pyrimidine architectures derived from this compound. researchgate.net In silico methods can be employed to guide synthetic efforts by predicting the reactivity and regioselectivity of the parent compound towards various reagents.

Density Functional Theory (DFT) calculations can be used to model the electronic structure of this compound and its derivatives, providing insights into their reactivity, spectroscopic properties, and potential as functional materials. mdpi.comchemrxiv.orgmdpi.comresearchgate.net For instance, DFT can help predict the most likely sites for nucleophilic attack or electrophilic substitution, aiding in the design of selective synthetic strategies.